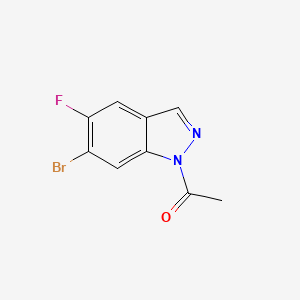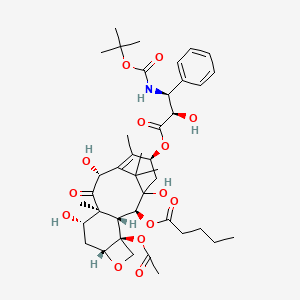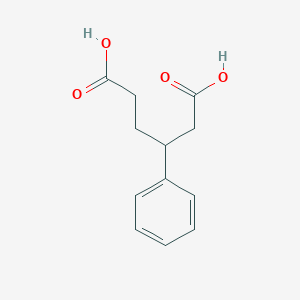
1-(6-Bromo-5-fluoro-1h-indazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This compound, in particular, features a bromo and fluoro substituent on the indazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone can be synthesized through various synthetic routes, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes and amines to form the indazole core. The reaction conditions typically require specific catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone can be compared with other similar indazole derivatives, such as 1-(5-bromo-1H-indazol-1-yl)ethanone and 1-(6-fluoro-1H-indazol-1-yl)ethanone. These compounds share the indazole core but differ in the position and type of substituents on the ring. The presence of the bromo and fluoro groups in this compound can enhance its reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
1-(5-bromo-1H-indazol-1-yl)ethanone
1-(6-fluoro-1H-indazol-1-yl)ethanone
1-(5-fluoro-1H-indazol-1-yl)ethanone
1-(6-bromo-1H-indazol-1-yl)ethanone
This comprehensive overview provides a detailed understanding of 1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
1-(6-bromo-5-fluoroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-7(10)8(11)2-6(9)4-12-13/h2-4H,1H3 |
InChI Key |
KQVRFPYCPONIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)




![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)

![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)




